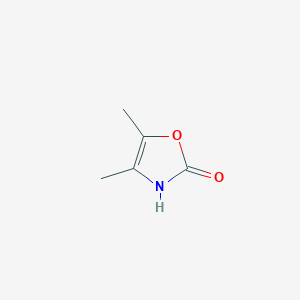![molecular formula C12H17ClN2O B1347717 1-[2-(4-Chlorophenoxy)ethyl]piperazine CAS No. 65390-59-2](/img/structure/B1347717.png)
1-[2-(4-Chlorophenoxy)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Chlorophenoxy)ethyl)piperazine, also known as CEP, is a synthetic compound that is used in a variety of scientific research applications. CEP is a member of the piperazine family, which is a group of compounds that are widely used in the chemical and pharmaceutical industries. CEP is a versatile compound that can be used in a variety of experiments and applications, and it has a number of biochemical and physiological effects.
Wirkmechanismus
1-[2-(4-Chlorophenoxy)ethyl]piperazine acts by binding to specific receptors on cells, which triggers a cascade of biochemical reactions that lead to the effects of the compound. This compound binds to G-protein coupled receptors, which are proteins that are found on the surface of cells and are involved in cell signaling pathways. This compound also binds to other receptors, such as ion channels and enzymes, which are involved in biochemical reactions.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on cell proliferation and to inhibit the activity of enzymes involved in cell signaling pathways. It has also been shown to have an inhibitory effect on the release of neurotransmitters, such as dopamine and serotonin, from neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-Chlorophenoxy)ethyl]piperazine has a number of advantages for lab experiments. It is a relatively stable compound, which means that it can be stored for long periods of time without degrading. It is also relatively inexpensive, which makes it an attractive option for experiments. However, this compound can be toxic at high concentrations, and it is not suitable for use in experiments with humans or animals.
Zukünftige Richtungen
1-[2-(4-Chlorophenoxy)ethyl]piperazine has a number of potential future applications. It could be used in studies of the effects of drugs on the immune system, in studies of the effects of environmental contaminants on the immune system, and in studies of the effects of hormones on the immune system. It could also be used in studies of the effects of drugs on the cardiovascular system, in studies of the effects of environmental contaminants on the cardiovascular system, and in studies of the effects of hormones on the cardiovascular system. This compound could also be used in studies of the effects of drugs on the reproductive system, in studies of the effects of environmental contaminants on the reproductive system, and in studies of the effects of hormones on the reproductive system. Finally, this compound could be used in studies of the effects of drugs on the nervous system, in studies of the effects of environmental contaminants on the nervous system, and in studies of the effects of hormones on the nervous system.
Synthesemethoden
1-[2-(4-Chlorophenoxy)ethyl]piperazine can be synthesized in a variety of ways. One method involves the reaction of 4-chlorophenoxyacetic acid with piperazine. This reaction produces a compound that is then purified to obtain this compound. Another method involves the reaction of 4-chlorophenoxyacetic acid with ethylenediamine, which produces a compound that is then purified to obtain this compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chlorophenoxy)ethyl]piperazine is used in a variety of scientific research applications. It is used in studies of cell signaling pathways, in studies of the effects of drugs on cells, in studies of the effects of environmental contaminants on cells, and in studies of the effects of hormones on cells. It is also used in studies of the effects of drugs on the nervous system, in studies of the effects of environmental contaminants on the nervous system, and in studies of the effects of hormones on the nervous system.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOPBQLBZBMIFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358430 |
Source


|
| Record name | 1-[2-(4-chlorophenoxy)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65390-59-2 |
Source


|
| Record name | 1-[2-(4-chlorophenoxy)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(4-chlorophenoxy)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Bromo-[1,1'-biphenyl]-4-amine](/img/structure/B1347636.png)






![2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B1347651.png)



